molecular formula C16H24N2O2 B315397 N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B315397
M. Wt: 276.37 g/mol
InChI Key: YHYGIQDGXVYBQX-UHFFFAOYSA-N
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Description

N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[222]octan-3-amine is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 1-azabicyclo[2.2.2]octane with 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

    Oxidation: The major products are typically oxidized derivatives of the benzyl group.

    Reduction: The major products are reduced forms of the bicyclic amine.

    Substitution: Substituted derivatives at the benzyl position.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s bicyclic structure allows it to fit into receptor sites, potentially modulating their activity and influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2,3-dimethoxyphenyl)amine
  • N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2,3-dimethoxyethyl)amine

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C16H24N2O2/c1-19-15-5-3-4-13(16(15)20-2)10-17-14-11-18-8-6-12(14)7-9-18/h3-5,12,14,17H,6-11H2,1-2H3

InChI Key

YHYGIQDGXVYBQX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CNC2CN3CCC2CC3

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CN3CCC2CC3

Origin of Product

United States

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